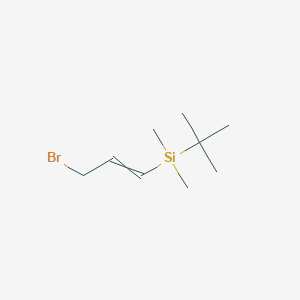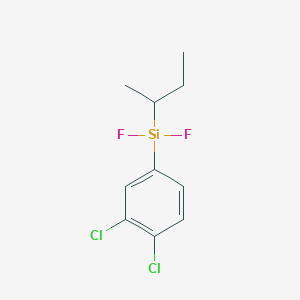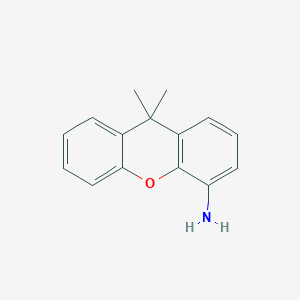
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is an organosilicon compound that features a bromine atom attached to a propene group, which is further bonded to a tert-butyl dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromopropene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a silane-substituted alkyne.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in solvents like dichloromethane.
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of silane-substituted alkynes.
Wissenschaftliche Forschungsanwendungen
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties such as increased thermal stability and resistance to oxidation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the propene group are key sites for chemical reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a triple bond instead of a double bond, leading to different reactivity and applications.
(3-Bromopropoxy)(tert-butyl)dimethylsilane: Contains an ether linkage instead of a double bond, affecting its chemical behavior and uses.
Uniqueness
(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is unique due to the combination of a bromine atom, a double bond, and a silyl group in its structure. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
920754-30-9 |
|---|---|
Molekularformel |
C9H19BrSi |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3-bromoprop-1-enyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-9(2,3)11(4,5)8-6-7-10/h6,8H,7H2,1-5H3 |
InChI-Schlüssel |
LZNZINHBEJFQGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)C=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)



![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)


![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
![4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one](/img/structure/B12618693.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
